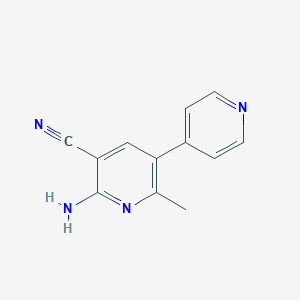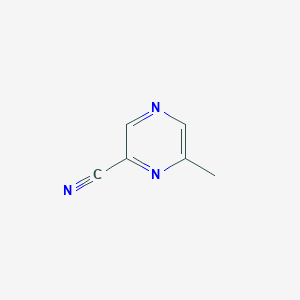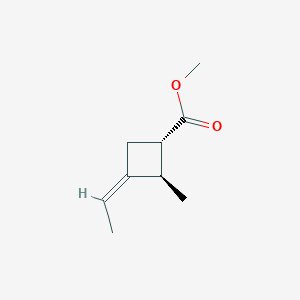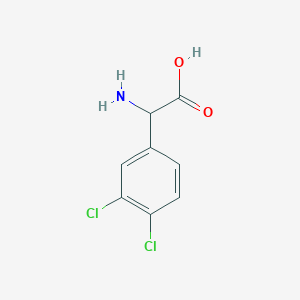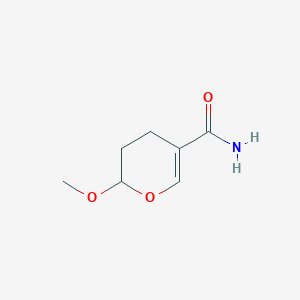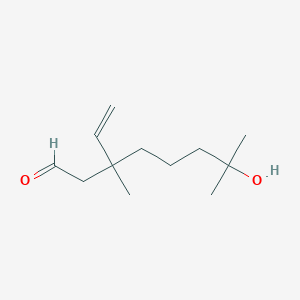![molecular formula C18H17N3O B145339 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one CAS No. 131229-46-4](/img/structure/B145339.png)
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the imidazoquinazoline family and is known for its unique structure and properties.
作用機序
The mechanism of action of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
生化学的および生理学的効果
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to have a protective effect on the liver, reducing oxidative stress and inflammation in this organ.
実験室実験の利点と制限
One of the advantages of using 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one. One area of interest is the development of novel formulations and delivery methods that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential of this compound in combination with other anticancer agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one is a promising compound with significant potential in scientific research. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
合成法
The synthesis of 2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one involves the condensation of 4-methylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
科学的研究の応用
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
CAS番号 |
131229-46-4 |
|---|---|
製品名 |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
3-methyl-2-(4-methylphenyl)-1,3-dihydroimidazo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-11-21-17(13(20)2)19-16-6-4-3-5-15(16)18(21)22/h3-10,13H,11H2,1-2H3 |
InChIキー |
AOYJXYXMSAXOTG-UHFFFAOYSA-N |
SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
正規SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2CN1C4=CC=C(C=C4)C |
同義語 |
2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



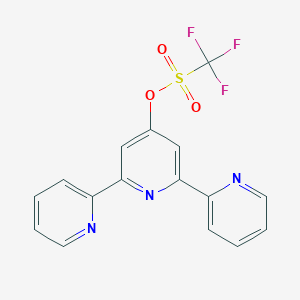
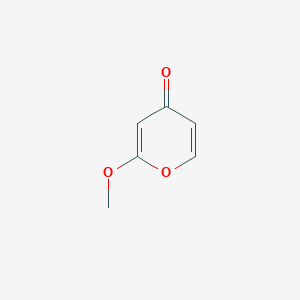

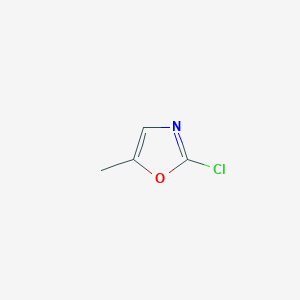
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

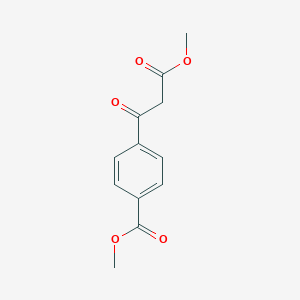
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
